[(1-Methoxyoctan-2-YL)selanyl]benzene
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Overview
Description
[(1-Methoxyoctan-2-YL)selanyl]benzene is an organic compound that features a benzene ring substituted with a selanyl group attached to a methoxyoctane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Methoxyoctan-2-YL)selanyl]benzene typically involves the reaction of a benzene derivative with a selanyl-containing reagent. One common method is the nucleophilic substitution reaction where a halogenated benzene reacts with a selanyl anion generated from a suitable precursor. The reaction conditions often include the use of polar aprotic solvents and a base to facilitate the formation of the selanyl anion.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(1-Methoxyoctan-2-YL)selanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The selanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selanyl group back to its corresponding selenide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution on the benzene ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selanyl group can yield selenoxides, while substitution reactions on the benzene ring can produce various halogenated or nitrated derivatives.
Scientific Research Applications
[(1-Methoxyoctan-2-YL)selanyl]benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: The compound’s antioxidant properties make it a candidate for studies on oxidative stress and related biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate oxidative stress pathways.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [(1-Methoxyoctan-2-YL)selanyl]benzene involves its interaction with molecular targets such as enzymes involved in oxidative stress pathways. The selanyl group can mimic the activity of natural antioxidants like glutathione peroxidase, thereby reducing reactive oxygen species and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Ebselen: A well-known organoselenium compound with antioxidant properties.
Selenocysteine: The selenium analog of cysteine, incorporated into proteins as an antioxidant.
Selenomethionine: A selenium analog of methionine, used in studies of selenium metabolism.
Uniqueness
[(1-Methoxyoctan-2-YL)selanyl]benzene is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other organoselenium compounds. Its methoxyoctane chain provides additional hydrophobic interactions, potentially enhancing its efficacy in certain applications.
Properties
CAS No. |
63603-32-7 |
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Molecular Formula |
C15H24OSe |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
1-methoxyoctan-2-ylselanylbenzene |
InChI |
InChI=1S/C15H24OSe/c1-3-4-5-7-12-15(13-16-2)17-14-10-8-6-9-11-14/h6,8-11,15H,3-5,7,12-13H2,1-2H3 |
InChI Key |
WPGRCXACOJJRHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(COC)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
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